(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
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Overview
Description
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. It is particularly abundant in foods such as avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, Cinchona cortex, and cinnamon cortex . This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol can be synthesized from procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . Additionally, A-type procyanidin derivatives can be synthesized using practical and safe methods, such as the preparation of procyanidin A2-cystein conjugates .
Industrial Production Methods: Industrial production of procyanidin A2 typically involves the extraction from natural sources like grape seeds, peanut skins, and other plant materials. The extraction process often includes solvent extraction followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form different derivatives, and it can also participate in radical reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving procyanidin A2 include DPPH radicals for oxidation and L-cystein for degradation studies . The reactions are typically carried out under neutral or mild conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from these reactions include various procyanidin derivatives, such as procyanidin A2-cystein conjugates and other A-type proanthocyanidins .
Scientific Research Applications
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-tumor properties. It is used in the following fields:
Chemistry: In chemistry, procyanidin A2 is studied for its potential to act as a natural antioxidant, stabilizing food colors and preventing the oxidation of unsaturated fats .
Biology: In biological research, procyanidin A2 is investigated for its effects on cellular processes, including its ability to inhibit the release of pro-inflammatory cytokines and reactive oxygen species .
Medicine: In medicine, procyanidin A2 is explored for its therapeutic potential in treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, and obesity . It has shown promise in reducing inflammation and oxidative stress in cellular models .
Industry: In the industrial sector, procyanidin A2 is used in the production of dietary supplements, cosmetics, and functional foods due to its health-promoting properties .
Mechanism of Action
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol exerts its effects through several molecular pathways. It targets the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and NF-E2-related factor 2 (Nrf2) pathways . By modulating these pathways, procyanidin A2 can reduce inflammation, oxidative stress, and cell death. For example, it inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) and promotes the translocation of NF-κB/p65 from the cytoplasm into the nucleus .
Comparison with Similar Compounds
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is unique among proanthocyanidins due to its specific structure and potent biological activities. Similar compounds include other A-type proanthocyanidins like procyanidin A1 and B-type proanthocyanidins such as procyanidin B1, B2, B3, and B4 . While B-type proanthocyanidins are more abundant, A-type proanthocyanidins like procyanidin A2 have an additional ether linkage, which contributes to their distinct properties and higher biological activity .
Properties
Molecular Formula |
C30H24O12 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29?,30+/m1/s1 |
InChI Key |
NSEWTSAADLNHNH-OUWOJJBZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Synonyms |
procyanidin A2 |
Origin of Product |
United States |
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